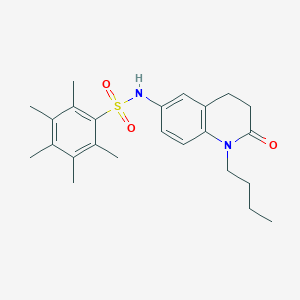

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide

描述

属性

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O3S/c1-7-8-13-26-22-11-10-21(14-20(22)9-12-23(26)27)25-30(28,29)24-18(5)16(3)15(2)17(4)19(24)6/h10-11,14,25H,7-9,12-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUSCRUHYYLDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.

Introduction of the Butyl Group: The butyl group is introduced via alkylation, using butyl bromide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

科学研究应用

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

相似化合物的比较

Similar Compounds

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide

Uniqueness

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is unique due to its specific structural features, such as the pentamethylbenzene sulfonamide group, which may confer distinct biological activities and chemical properties compared to similar compounds.

生物活性

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structural features that contribute to its biological activity. Understanding its mechanisms of action and potential therapeutic applications is crucial for advancing drug development.

The compound's molecular formula is , with a molecular weight of 398.56 g/mol. The structure includes a quinoline ring and a sulfonamide moiety, which are known to impart various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N2O3S |

| Molecular Weight | 398.56 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It may inhibit the activity of enzymes involved in critical cellular processes such as DNA replication and signal transduction pathways. This interaction can lead to apoptosis in cancer cells and modulation of inflammatory responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

Anticancer Activity

Studies have shown that quinoline derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), NUGC-3 (gastric cancer).

- Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. The minimal inhibitory concentration (MIC) values for these derivatives suggest potent antimicrobial effects.

Anti-inflammatory Effects

Preliminary studies indicate that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators.

Case Studies

- Anticancer Study : A study evaluated the effects of a related quinoline derivative on MDA-MB-231 cells. The compound was found to reduce cell viability by 70% at a concentration of 10 µM after 48 hours.

- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed an MIC of 32 µg/mL for the compound, indicating strong antibacterial activity.

- Inflammation Model : In a murine model of colitis induced by dextran sodium sulfate (DSS), administration of the compound reduced colonic inflammation markers significantly compared to control groups.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzene-1-sulfonamide, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves (1) constructing the tetrahydroquinoline core via cyclization of substituted anilines with β-ketoesters, (2) introducing the sulfonamide group via coupling with pentamethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), and (3) purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of byproducts.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology : Use a combination of:

- NMR : Assign signals for the tetrahydroquinoline core (e.g., δ 2.5–3.5 ppm for methylene protons) and pentamethylbenzene sulfonamide (δ 1.8–2.2 ppm for methyl groups) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Prioritize enzyme inhibition assays (e.g., fluorescence-based dihydropteroate synthase inhibition for antibacterial activity) and cell viability assays (MTT/XTT in cancer lines like HeLa or MCF-7). Use DMSO as a solubilizing agent (<0.1% final concentration) and validate results with positive controls (e.g., methotrexate for antifolates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology : (1) Replicate experiments under standardized conditions (e.g., pH, serum content). (2) Perform structure-activity relationship (SAR) analysis to assess substituent effects (e.g., butyl vs. benzyl groups on tetrahydroquinoline impacting target affinity) . (3) Use surface plasmon resonance (SPR) to quantify binding kinetics to suspected targets (e.g., kinases or folate pathway enzymes) .

Q. What strategies are recommended for studying the compound’s mechanism of action in complex biological systems?

- Methodology :

- Molecular docking and MD simulations : Predict binding modes to targets like COX-2 or DHPS using AutoDock Vina/GROMACS .

- Knockout/knockdown models : CRISPR-Cas9 gene editing in cell lines to validate target dependency.

- Metabolomics : LC-MS profiling to identify pathway perturbations (e.g., folate metabolism) .

Q. How can SAR studies be designed to optimize this compound’s potency and selectivity?

- Methodology : Synthesize analogs with variations in:

- Alkyl chain length (butyl vs. ethyl/isobutyl) .

- Sulfonamide substituents (pentamethylbenzene vs. chloro/methoxy groups) .

Test analogs in dose-response assays (IC₅₀ determination) and assess selectivity via counter-screens (e.g., kinase profiling panels).

Q. What experimental approaches address the compound’s poor aqueous solubility in pharmacokinetic studies?

- Methodology :

- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability .

- In situ perfusion assays (e.g., Caco-2 monolayers) to evaluate intestinal absorption .

Q. How can researchers investigate potential metabolic bioactivation or toxicity risks?

- Methodology :

- Liver microsome assays : Incubate with NADPH and analyze metabolites via LC-MS/MS.

- Reactive metabolite trapping : Use glutathione (GSH) to detect electrophilic intermediates .

- AMES test : Assess mutagenicity with Salmonella typhimurium strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。